5-Chloro-6-methoxypicolinaldehyde
Overview
Description
5-Chloro-6-methoxypicolinaldehyde, also known as 5-chloro-6-methoxy-pyridine-2-carbaldehyde, is a chemical compound with the molecular formula C7H6ClNO2 . It has a molecular weight of 171.58 g/mol .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H6ClNO2/c1-11-7-6 (8)3-2-5 (4-10)9-7/h2-4H,1H3
. The Canonical SMILES is COC1=C (C=CC (=N1)C=O)Cl
. These codes provide a textual representation of the molecule’s structure. Physical and Chemical Properties Analysis
This compound has a molecular weight of 171.58 g/mol . It has a topological polar surface area of 39.2 Ų and a complexity of 142 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 3 . It is stored at a temperature of 2-8°C in an inert atmosphere .Scientific Research Applications
Chemosensor Development
- Metal Ion Detection: A study by Prodi et al. (2001) discussed the use of a compound similar to 5-Chloro-6-methoxypicolinaldehyde for detecting Cd2+ ions. This compound showed selective response to Cd2+ over other metal ions, indicating its potential for measuring Cd2+ concentrations in waste streams and food products (Prodi et al., 2001).
Molecular Structure Analysis
- Molecular Packing and Intermolecular Interactions: Research by Howie et al. (2010) focused on the structures of 7-chloroquinoline-4-hydrazones, compounds related to this compound. This study provided insights into the molecular packing and intermolecular interactions in these compounds, contributing to the understanding of their chemical behavior (Howie et al., 2010).
Chemical Synthesis and Reactions
- Oxidative Cyclization: Noto et al. (1995) investigated the mechanism of oxidative cyclization of benzaldehyde semicarbazones, chemically similar to this compound. This study provided valuable information on the reaction rates influenced by different substituents, which is crucial for chemical synthesis (Noto et al., 1995).
Analytical Chemistry Applications
- Analytical Reagent Development: A study by Otomo and Kodama (1973) involved synthesizing derivatives of Picolinaldehyde for investigating their use as analytical reagents. The study highlighted the changes in basicity and the formation of colored chelates with metal ions, which are important for analytical applications (Otomo & Kodama, 1973).
Biomedical Research
- Antimicrobial Activity Evaluation: Research by Khunt et al. (2002) explored the antimicrobial activity of compounds derived from 2-Chloro-7-methoxy-quinoline-3-carboxaldehyde, a chemical structure related to this compound. This study contributes to the understanding of potential biomedical applications of these compounds (Khunt et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is often used in organic synthesis , suggesting that it may interact with various biological targets depending on the specific context of its use.
Pharmacokinetics
Some physicochemical properties of the compound, such as its high gi absorption and permeability across the blood-brain barrier, suggest that it may have good bioavailability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Chloro-6-methoxypicolinaldehyde . Factors such as temperature, pH, and the presence of other chemicals could potentially affect how this compound interacts with its targets and performs its functions. More research is needed to understand these influences in detail.
Properties
IUPAC Name |
5-chloro-6-methoxypyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAALXFPGANGAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.